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Compound of Interest

Compound Name:
Ethyl 5-(4-hexyloxyphenyl)-5-

oxovalerate

CAS No.: 898757-89-6

Cat. No.: B1325975

Get Quote

The molecular weight (MW) of a compound dictates its pharmacokinetic behavior in drug

design and its phase-transition temperatures in materials science. Ethyl 5-(4-
hexyloxyphenyl)-5-oxovalerate possesses the molecular formula C19H28O4[2].

Causality of the Molecular Architecture: At a molecular weight of 320.42 g/mol , this compound

sits comfortably within the optimal range for small-molecule drug intermediates, adhering

strictly to Lipinski’s Rule of Five (which prefers MW < 500 Da). The 320.42 Da mass is a

composite of its distinct functional domains:

Hexyloxy Tail (-O-C6H13): Contributes ~101 Da. This long aliphatic chain significantly

increases the molecule's lipophilicity (LogP), enhancing membrane permeability and

promoting molecular alignment in liquid crystal matrices.

Phenyl Ring (-C6H4-): Contributes ~76 Da, providing structural rigidity and facilitating π-π

stacking capabilities.
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Oxovalerate Core (-C(=O)-CH2-CH2-CH2-C(=O)O-): Contributes ~114 Da. The 5-carbon

chain acts as a flexible spacer, decoupled from the rigid aromatic core.

Ethyl Ester (-CH2CH3): Contributes ~29 Da, serving as a stable protecting group that can be

selectively hydrolyzed or amidated in downstream API synthesis.

Table 1: Quantitative Physicochemical Data

Property Value

Chemical Name Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate

CAS Registry Number 898757-89-6

Molecular Formula C19H28O4

Molecular Weight 320.42 g/mol

Exact Monoisotopic Mass 320.198759 g/mol

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 4

(Data corroborated via Arctom Scientific[2] and EPA CompTox[3])

Synthetic Workflow: Friedel-Crafts Acylation
To synthesize a molecule with an exact mass of 320.1988 Da, we must employ a highly

regioselective reaction. The standard protocol utilizes a Friedel-Crafts acylation.

Causality in Reaction Design: We react hexyloxybenzene with ethyl 5-chloro-5-oxovalerate

(ethyl glutaryl chloride). The hexyloxy group (-O-C6H13) is a strongly activating, ortho/para-

directing group. Because the hexyl chain creates significant steric hindrance at the ortho

positions, the electrophilic acylium ion attacks almost exclusively at the para position. This

steric direction ensures high isomeric purity of the target 320.42 g/mol compound, preventing

the formation of unwanted structural isomers.

Step-by-Step Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://arctomsci.com/BD-A145176-1
https://comptox.epa.gov/dashboard/chemical/similar-molecules/DTXCID70556605
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325975?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acylium Ion Generation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of ethyl

5-chloro-5-oxovalerate in anhydrous dichloromethane (DCM). Cool the system to 0 °C.

Slowly add 1.2 equivalents of anhydrous Aluminum Chloride (AlCl3).

Causality: AlCl3 is a strong Lewis acid that strips the chloride from the acyl chloride,

generating a highly reactive, resonance-stabilized acylium ion. The 0 °C temperature

prevents premature degradation and polymerization of the intermediate.

Electrophilic Aromatic Substitution: Add 1.0 equivalent of hexyloxybenzene dropwise over 30

minutes. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature

(20-25 °C) and stir for 4 hours.

Causality: Gradual addition controls the exothermic nature of the reaction, preventing

polyacylation and ensuring the reaction goes to completion.

Quenching and Phase Separation: Carefully pour the reaction mixture over a slurry of

crushed ice and 1M HCl.

Causality: The acidic ice quench safely decomposes the reactive aluminum complex and

protonates the product, driving the organic compound entirely into the DCM phase.

Extraction: Separate the organic layer. Wash sequentially with saturated NaHCO3 (to

neutralize residual acid) and brine (to remove water). Dry over anhydrous Na2SO4.

Purification: Concentrate under reduced pressure and purify via silica gel column

chromatography (Hexanes/Ethyl Acetate gradient). This yields the pure Ethyl 5-(4-
hexyloxyphenyl)-5-oxovalerate.

Workflow Visualization
Below is the logical progression of the synthesis and subsequent analytical validation required

to confirm the 320.42 g/mol molecular weight.
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Reactants:
Hexyloxybenzene + Ethyl Glutaryl Chloride

Activation & Substitution
(AlCl3, DCM, 0°C to RT)

 Lewis Acid Catalysis

Reaction Quenching
(Ice-cold 1M HCl)

 Electrophilic Attack Complete

Extraction & Purification
(Silica Gel Chromatography)

 Phase Separation

Target Compound
Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate

MW: 320.42 g/mol

 Isolation

Analytical Validation
(HRMS & NMR)

 MW & Structure Confirmation

Click to download full resolution via product page

Synthetic and analytical workflow for Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate.
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Analytical Validation (Self-Validating System)
To trust the synthesis, the protocol must be a self-validating system. We confirm the exact

molecular weight and structure through orthogonal analytical techniques.

High-Resolution Mass Spectrometry (HRMS - ESI+):

Expected Data: A dominant peak at m/z 321.2060 corresponding to the protonated

molecular ion [M+H]+. An adduct peak at m/z 343.1880 [M+Na]+ will also be visible.

Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the

320.42 Da molecule from fragmenting, allowing us to verify the exact monoisotopic mass

of 320.1988 Da.

Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3):

Expected Data: Two distinct triplets at ~0.90 ppm (terminal methyl of the hexyl chain) and

~1.25 ppm (methyl of the ethyl ester). A characteristic pair of doublets around 6.90 ppm

and 7.95 ppm (integrating to 2H each).

Causality: The pair of doublets in the aromatic region mathematically proves the para-

substitution pattern. If ortho-substitution had occurred, a complex multiplet would appear

instead. The distinct chemical shifts of the two methyl groups confirm that both the

lipophilic tail and the ester protecting group survived the Lewis acid conditions intact.

References
Echemi. "Ethyl 4-(hexyloxy)-δ-oxobenzenepentanoate SDS, 898757-89-6".
Arctom Scientific. "CAS NO. 898757-89-6 | Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate".
U.S. Environmental Protection Agency (EPA). "Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate -
Similar Compounds".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1325975/docs?utm_src=pdf-body#physicochemical-profiling-molecular-weight-determination
https://www.benchchem.com/product/b1325975?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325975?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. echemi.com [echemi.com]

2. arctomsci.com [arctomsci.com]

3. CompTox Chemicals Dashboard [comptox.epa.gov]

To cite this document: BenchChem. [Physicochemical Profiling & Molecular Weight
Determination]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1325975/docs#physicochemical-profiling-molecular-
weight-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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